2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
2-CHLORO-N~1~-(2-HYDROXYPHENYL)-N~1~-METHYL-5-(MORPHOLINOSULFONYL)BENZAMIDE is a complex organic compound with a unique structure that includes a chlorinated benzamide core, a hydroxyl group, and a morpholinosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~1~-(2-HYDROXYPHENYL)-N~1~-METHYL-5-(MORPHOLINOSULFONYL)BENZAMIDE typically involves the reaction of 2-chlorobenzohydrazide with 1-(5-chloro-2-hydroxyphenyl)propan-1-one in the presence of glacial acetic acid and anhydrous ethanol. The reaction mixture is stirred under reflux conditions for several hours, followed by cooling to room temperature to form yellow block crystals .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N~1~-(2-HYDROXYPHENYL)-N~1~-METHYL-5-(MORPHOLINOSULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while substitution of the chlorine atom could result in various substituted benzamides.
Scientific Research Applications
2-CHLORO-N~1~-(2-HYDROXYPHENYL)-N~1~-METHYL-5-(MORPHOLINOSULFONYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-N~1~-(2-HYDROXYPHENYL)-N~1~-METHYL-5-(MORPHOLINOSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N~1~-(2-HYDROXYPHENYL)-N~1~-METHYL-5-(MORPHOLINOSULFONYL)BENZOHYDRIDE
- 2-CHLORO-N~1~-(2-HYDROXYPHENYL)-N~1~-METHYL-5-(MORPHOLINOSULFONYL)BENZOATE
Uniqueness
2-CHLORO-N~1~-(2-HYDROXYPHENYL)-N~1~-METHYL-5-(MORPHOLINOSULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19ClN2O5S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19ClN2O5S/c1-20(16-4-2-3-5-17(16)22)18(23)14-12-13(6-7-15(14)19)27(24,25)21-8-10-26-11-9-21/h2-7,12,22H,8-11H2,1H3 |
InChI Key |
REZXROMQMHTRBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1O)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
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